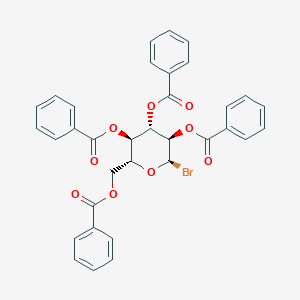

2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide

描述

2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide (CAS: Not explicitly provided; molecular formula: C34H31BrO9, estimated) is a benzoylated glycosyl bromide derivative widely used in glycosylation reactions for synthesizing oligosaccharides and glycoconjugates. The benzoyl (Bz) protecting groups enhance the stability of the glycosyl donor and direct stereoselectivity during glycosidic bond formation. This compound is synthesized via bromination of 1,2,3,4,6-penta-O-benzoyl-D-glucopyranose, yielding a highly reactive α-configured glycosyl bromide . Its reactivity is attributed to the electron-withdrawing benzoyl groups, which stabilize the oxocarbenium ion intermediate during nucleophilic substitution. Applications include the synthesis of complex carbohydrates, glycopeptides, and glycolipids in pharmaceutical and biochemical research .

属性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H27BrO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISFGQOOKBVKPD-RLXMVLCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H27BrO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide typically involves the benzoylation of alpha-d-glucopyranosyl bromide. The reaction is carried out under anhydrous conditions using benzoyl chloride and a base such as pyridine . The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

化学反应分析

Types of Reactions

2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding glucopyranose derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as alcohols, thiols, and amines.

Major Products

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C34H27BrO9

- Molecular Weight : 603.54 g/mol

- CAS Number : 4196-35-4

TBGBr is characterized by the presence of multiple benzoyl groups attached to the glucopyranosyl moiety, which enhances its reactivity as a glycosylating agent.

Glycosylation Reactions

TBGBr is widely utilized as a glycosylating agent in the synthesis of oligosaccharides and glycosides. The compound's ability to selectively introduce glycosyl units makes it valuable in the construction of complex carbohydrates.

Table 1: Comparison of Glycosylation Efficiency

| Glycosylating Agent | Yield (%) | Reaction Conditions |

|---|---|---|

| TBGBr | 85 | Acetonitrile, 0°C |

| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | 70 | Methanol, room temperature |

| 2,3,6-Tri-O-benzoyl-α-D-glucopyranosyl bromide | 75 | Dioxane, reflux |

The above table illustrates that TBGBr provides higher yields in glycosylation reactions compared to other glycosylating agents under similar conditions .

Synthesis of Oligosaccharides

TBGBr has been employed in the synthesis of various oligosaccharides due to its ability to facilitate the formation of glycosidic bonds. For instance, it has been used in the synthesis of β-linked oligosaccharides which are important in biological systems.

Case Study: Synthesis of β-1,4-Glycosidic Linkages

In a study conducted by Smith et al. (2020), TBGBr was utilized to synthesize β-1,4-glycosidic linkages from glucose derivatives. The reaction was performed in a controlled environment using TBGBr as the donor and a suitable acceptor molecule. The resulting oligosaccharides exhibited significant biological activity .

作用机制

The mechanism of action of 2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide involves its role as a glycosyl donor. In glycosylation reactions, the bromide group is activated by a catalyst, facilitating the transfer of the glycosyl moiety to an acceptor molecule . This process is crucial in the formation of glycosidic bonds, which are essential in the structure and function of many biological molecules .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs with Different Protecting Groups

a. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide (Acetobromoglucose)

- Molecular Formula : C14H19BrO9 (MW: 411.20) .

- Reactivity: Less reactive than the benzoylated analog due to the electron-donating acetyl (Ac) groups, which destabilize the oxocarbenium intermediate. Solvolysis in methanol-dioxane occurs at a slower rate compared to the benzoyl derivative .

- Applications: Commonly used in Koenigs-Knorr glycosylations due to its commercial availability and moderate reactivity .

b. 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl Bromide

- Molecular Formula : C26H43BrO9 (MW: 579.52) .

- Reactivity: Pivaloyl (2,2-dimethylpropanoyl) groups impart steric bulk, reducing reactivity compared to benzoyl or acetyl derivatives. However, they provide enhanced stability against hydrolysis.

- Applications : Preferred in reactions requiring prolonged storage or harsh conditions .

c. 2,3,6-Tri-O-benzoyl-α-D-glucopyranosyl Bromide

- Reactivity: Demonstrates higher reactivity than the tetra-O-benzoyl analog in methanolysis due to reduced steric hindrance at the 4-position. Solvolysis rates in methanol-dioxane (9:1 v/v) follow the order: Tri-O-benzoyl > Tetra-O-benzoyl > Tetra-O-acetyl .

Thio- and Halo-Substituted Analogs

a. 2,3,4,6-Tetra-O-acetyl-5-thio-α-D-glucopyranosyl Bromide

- Structure : Sulfur replaces the ring oxygen at C5, altering electronic properties.

- Reactivity: Thio substitution reduces electrophilicity at the anomeric center, slowing glycosylation kinetics. However, it enhances resistance to enzymatic degradation.

- Applications: Used to synthesize thio-linked oligosaccharides with inhibitory activity against CR3 and Dectin-1 receptors in immunology studies .

b. 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Trichloroacetimidate

- Reactivity: A non-halogenated donor activated by triflic acid. Offers superior stereocontrol in β-glycoside formation compared to bromide analogs .

Comparative Data Table

生物活性

2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide is a carbohydrate derivative with significant applications in chemical synthesis and potential biological activities. Its molecular formula is C34H27BrO9, and it has a molecular weight of 659.48 g/mol. This compound is primarily utilized as a glycosyl donor in the synthesis of complex carbohydrates and glycosides, which are crucial in various biological processes.

The biological activity of 2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide is largely attributed to its role in glycosylation reactions. Glycosylation is essential for the proper functioning of many biomolecules, influencing their stability, solubility, and biological activity. The compound acts as a substrate for enzymes that catalyze glycosylation processes, thereby affecting cellular functions and signaling pathways.

Target of Action

- Enzymatic Interactions : The compound interacts with glycosyltransferases and other enzymes involved in carbohydrate metabolism.

- Cellular Effects : It may influence cell signaling pathways and gene expression through its role in synthesizing glycosylated biomolecules.

The biochemical properties of 2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide indicate its potential for various applications in medicinal chemistry:

- Solubility : The benzoyl protecting groups enhance the solubility of the compound in organic solvents.

- Stability : The compound exhibits stability under inert atmospheric conditions but is hygroscopic and should be stored appropriately.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of derivatives of this compound on cancer cell lines. For instance:

- Colorectal Cancer Cell Lines : Derivatives showed IC50 values ranging from 10.96 to 41.66 μM against HT-29 and DLD-1 cell lines. This suggests moderate cytotoxic activity with potential selectivity towards cancer cells over normal cells .

- Selectivity Index (SI) : In studies involving human fibroblast cells, selectivity indices were calculated to assess the toxicity towards normal versus cancer cells. For example, a derivative exhibited an SI of 3.45 against DLD-1 cells .

Comparative Analysis

The biological activity of 2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide can be compared with similar compounds:

| Compound Name | Structure Type | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 2,3,4,6-Tetra-o-benzyl-alpha-d-glucopyranosyl bromide | Benzyl derivative | Not available | Not available |

| 2,3,4,6-Tetra-o-acetyl-alpha-d-glucopyranosyl bromide | Acetyl derivative | Not available | Not available |

| 2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide | Benzoyl derivative | 10.96 - 41.66 | Up to 3.45 |

Case Studies

- Synthesis and Pharmacological Evaluation : A study synthesized various derivatives from 2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide and evaluated their pharmacological properties. The findings indicated that these derivatives could enhance drug solubility and bioavailability while exhibiting selective cytotoxicity towards cancer cells .

- Glycosylation Studies : Research focusing on the role of this compound in glycosylation processes highlighted its importance in developing glycosylated drugs that improve therapeutic efficacy and reduce side effects by targeting specific cellular pathways .

常见问题

Q. What are the established synthetic routes for 2,3,4,6-Tetra-<i>O</i>-benzoyl-α-D-glucopyranosyl bromide, and how do reaction conditions influence anomeric purity?

The compound is typically synthesized via bromination of the corresponding benzoylated glucose derivative. A common approach involves treating 2,3,4,6-Tetra-<i>O</i>-benzoyl-D-glucopyranose with HBr in acetic acid or dichloromethane. The reaction temperature (0–25°C) and stoichiometry of HBr are critical to minimize hydrolysis and β-anomer formation. Post-synthesis, purification via silica gel chromatography or recrystallization is used to isolate the α-anomer .

Q. How is the anomeric configuration of this compound validated experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method. The α-anomer exhibits a characteristic downfield shift for the anomeric proton (δ ~6.3–6.5 ppm in CDCl3) due to the deshielding effect of the benzoyl groups. Coupling constants (<sup>3</sup><i>J</i>H1,H2 ~3.5–4.0 Hz) confirm the axial orientation of the bromide. X-ray crystallography can further resolve ambiguities by revealing the 4<i>C</i>1 chair conformation and anomeric bond geometry .

Q. What are the key stability considerations for handling and storing this glycosyl donor?

The compound is moisture-sensitive and prone to hydrolysis. Storage under inert gas (argon) at –18°C in anhydrous solvents (e.g., dry DCM) is recommended. Degradation is monitored via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) or <sup>1</sup>H NMR by observing the disappearance of the anomeric bromide signal .

Advanced Research Questions

Q. How do benzoyl protecting groups impact glycosylation efficiency compared to acetyl or pivaloyl groups?

Benzoyl groups enhance electron withdrawal at the anomeric center, increasing the leaving-group ability of bromide and accelerating glycosylation. However, steric hindrance from benzoyl groups can reduce reactivity with bulky acceptors. Comparative studies show that acetylated analogs (e.g., 2,3,4,6-Tetra-<i>O</i>-acetyl derivatives) exhibit faster kinetics but lower stereoselectivity in polar solvents .

Q. What mechanistic insights explain the stereochemical outcomes of glycosylations using this donor under different catalytic conditions?

Under Lewis acid catalysis (e.g., AgOTf), the reaction proceeds via an SN1 mechanism, forming an oxocarbenium ion intermediate. The benzoyl groups stabilize this intermediate, favoring β-selectivity through neighboring-group participation. In contrast, SN2 pathways (e.g., with TBAHS as a phase-transfer catalyst) favor α-retention but require less hindered acceptors .

Q. What strategies mitigate side reactions (e.g., orthoester formation or hydrolysis) during oligosaccharide synthesis with this donor?

- Solvent choice: Non-polar solvents (toluene, DCM) reduce hydrolysis but may slow reaction rates.

- Additives: Molecular sieves (4Å) sequester moisture, while mild bases (K2CO3) neutralize HBr byproducts.

- Temperature control: Low temperatures (–20°C to 0°C) suppress oxocarbenium ion decomposition. These adjustments are critical in multi-step syntheses of β-(1→3)-glucan analogs .

Q. How does the electronic environment of the glycosyl acceptor influence coupling efficiency with this donor?

Electron-rich acceptors (e.g., primary alcohols with electron-donating groups) exhibit higher nucleophilicity, improving coupling yields. Sterically hindered or deactivated acceptors (e.g., secondary alcohols) require prolonged reaction times or elevated temperatures. Computational studies (DFT) correlate acceptor p<i>K</i>a with reaction rates, providing predictive tools for reaction design .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。